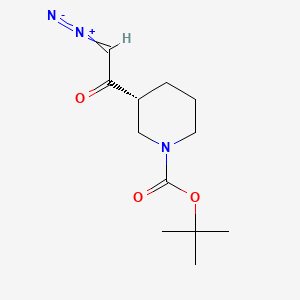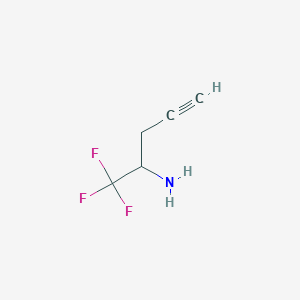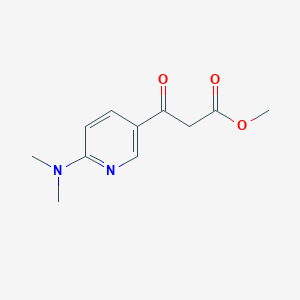
3-(2-Cyclopropylphenyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2-Cyclopropylphenyl)azetidine, can be achieved through several methods:
Alkylation of Primary Amines: This method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclocondensation Reactions: A one-pot synthesis from alkyl dihalides and primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium.
Intramolecular Amination: Organoboronates undergo intramolecular amination via a 1,2-metalate shift of an aminoboron “ate” complex.
Industrial Production Methods
Industrial production methods for azetidines often involve scalable and efficient processes such as:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate reactions and improve yields.
Catalytic Processes: Utilizing catalysts like copper or nickel to facilitate cross-coupling reactions and other transformations.
化学反应分析
Types of Reactions
3-(2-Cyclopropylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
科学研究应用
3-(2-Cyclopropylphenyl)azetidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Cyclopropylphenyl)azetidine involves its interaction with molecular targets through its strained ring structure. The ring strain facilitates the cleavage of the nitrogen-carbon bond, allowing the compound to participate in various chemical reactions. This unique reactivity is harnessed in medicinal chemistry to develop drugs that can interact with specific biological targets .
相似化合物的比较
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and different reactivity profiles.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different stability characteristics.
Uniqueness
3-(2-Cyclopropylphenyl)azetidine is unique due to its four-membered ring structure, which balances reactivity and stability. This makes it a versatile compound for various applications, distinguishing it from other nitrogen-containing heterocycles .
属性
分子式 |
C12H15N |
|---|---|
分子量 |
173.25 g/mol |
IUPAC 名称 |
3-(2-cyclopropylphenyl)azetidine |
InChI |
InChI=1S/C12H15N/c1-2-4-12(10-7-13-8-10)11(3-1)9-5-6-9/h1-4,9-10,13H,5-8H2 |
InChI 键 |
BAGDRSZRMOYYGT-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC=CC=C2C3CNC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13594332.png)
![2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine](/img/structure/B13594334.png)
![Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate](/img/structure/B13594336.png)
